Methyl 2,5-dimethyl-3-furoate
Overview
Description
“Methyl 2,5-dimethyl-3-furoate” is also known as “3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester” and "Methyl 2,5-dimethylfuran-3-carboxylate" . It is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 .
Synthesis Analysis
“Methyl 2,5-dimethyl-3-furoate” can be synthesized from “Methyl acetoacetate” and "3-Bromopropyne" . It is also used as a reactant in the new furan annulation via palladium-catalyzed reaction of 2-alkynyl carbonates or 2-(1-alkynyl)oxiranes with β-keto esters .Molecular Structure Analysis
The IUPAC Standard InChI for “Methyl 2,5-dimethyl-3-furoate” isInChI=1S/C8H10O3/c1-5-4-7 (6 (2)11-5)8 (9)10-3/h4H,1-3H3
. The structure is also available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
“Methyl 2,5-dimethyl-3-furoate” is used in the new furan annulation via palladium-catalyzed reaction of 2-alkynyl carbonates or 2-(1-alkynyl)oxiranes with β-keto esters .Physical And Chemical Properties Analysis
“Methyl 2,5-dimethyl-3-furoate” has a boiling point of 198°C (lit.), a density of 1.037 g/mL at 25°C (lit.), and a refractive index of 1.475 (lit.) .Scientific Research Applications
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Diels–Alder Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Furoic acid derivatives, including Methyl 2,5-dimethyl-3-furoate, can act as atypical dienes in Diels–Alder reactions . This reaction is central to the sustainable synthesis of many chemical building blocks .
- Methods of Application : The reactions benefit from a substantial rate-enhancement when water is used as solvent, and from activation of the 2-furoic acids by conversion to the corresponding carboxylate salts . This approach enables Diels–Alder reactions to be performed under very mild conditions .
- Results or Outcomes : The obtained Diels–Alder adducts of furoic acids are shown to be versatile synthons in the conversion to various saturated and aromatic carbocyclic products .
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Raw Material in Various Industries
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Transformation into Other Systems with Aromatic Character
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Palladium-Catalyzed Furan Annulation
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Flavor and Fragrance Agents
Safety And Hazards
“Methyl 2,5-dimethyl-3-furoate” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
methyl 2,5-dimethylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-4-7(6(2)11-5)8(9)10-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFOIGQBJZVPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210442 | |
Record name | Methyl 2,5-dimethyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dimethyl-3-furoate | |
CAS RN |
6148-34-1 | |
Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6148-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,5-dimethyl-3-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,5-dimethyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,5-dimethyl-3-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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